molecular formula C19H20FN3O4 B2371373 7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 93594-20-8

7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B2371373
CAS RN: 93594-20-8
M. Wt: 373.384
InChI Key: VIISGXFPKLOPRI-UHFFFAOYSA-N
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Description

“7-(4-Acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound. It is a derivative of quinoline, which is a class of compounds that have been studied for their potential biological activities .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • The molecule has been utilized in the synthesis of tricyclic 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. This process involves reactions with various ketones and results in the formation of azomethynes and α-dicarbonyl compounds (Chupakhin et al., 1992).

Antimicrobial Applications

  • Anti-Tubercular and Antibacterial Agents : This compound has been synthesized and evaluated for its in vitro anti-tubercular and antibacterial activity, showing significant efficacy against Mycobacterium tuberculosis and other bacterial strains (Suresh et al., 2014).
  • Antifungal and Antibacterial Activities : Various analogues of this compound have demonstrated considerable antifungal and antibacterial activities, indicating its potential in treating infections caused by certain pathogens (Patel & Patel, 2010).

Pharmaceutical Development

  • Novel compounds based on this chemical structure have been synthesized for potential use as antimycobacterial agents, with some showing promising results in inhibiting DNA gyrase activity, a key enzyme in bacterial replication (Sabbagh & Murad, 2015).

Drug Development and Synthesis

  • The compound has been involved in the synthesis of new antibacterial agents, indicating its versatility as a building block in drug development (Chu et al., 1986).

properties

IUPAC Name

7-(4-acetylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4/c1-11(24)21-4-6-22(7-5-21)17-9-16-13(8-15(17)20)18(25)14(19(26)27)10-23(16)12-2-3-12/h8-10,12H,2-7H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIISGXFPKLOPRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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